molecular formula C16H22O6 B12373591 Bidenoside C

Bidenoside C

Cat. No.: B12373591
M. Wt: 310.34 g/mol
InChI Key: QIFYDSMWESCVBZ-JNDSXIQISA-N
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Description

Bidenoside C is a flavonoid compound found in Brazilian propolis and is the first of its kind to be isolated from a herb of the genus Leech. It has shown significant anti-proliferative activity against cancer cells . The molecular formula of this compound is C₁₆H₂₂O₆, and it has a molecular weight of 310.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bidenoside C can be isolated from the flowers of Coreopsis lanceolata (Asteraceae) through a process involving extraction and purification. The flowers are typically extracted using solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

Bidenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Mechanism of Action

Bidenoside C exerts its effects primarily through its anti-proliferative activity against cancer cells. The compound targets specific molecular pathways involved in cell proliferation and induces apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Bidenoside C is similar to other acetylenic glucosides, such as Bidenoside D, which is also isolated from the aerial parts of Bidens bipinnata (Asteraceae) . this compound is unique due to its specific molecular structure and the presence of two acetylenic bonds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

List of Similar Compounds

  • Bidenoside D
  • Polyacetylene glycosides from other Asteraceae plants

Properties

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(Z)-dec-8-en-4,6-diynoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H22O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h2-3,12-20H,8-11H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1

InChI Key

QIFYDSMWESCVBZ-JNDSXIQISA-N

Isomeric SMILES

C/C=C\C#CC#CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC=CC#CC#CCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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